6-Chloro-1H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYMRSBTUERSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168616 |

Source

|

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-21-7 |

Source

|

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system is a premier example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] This versatility has led to the development of numerous marketed drugs and clinical candidates.[1][4]

Within this important class of heterocycles, 6-Chloro-1H-indazol-3-amine stands out as a critical building block. Its specific substitution pattern—a chlorine atom at the 6-position and an amine at the 3-position—provides medicinal chemists with a versatile platform for synthesizing complex molecular architectures. The 3-amino group serves as an effective hinge-binding fragment for interactions with protein kinases, while the 6-chloro position offers a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, tailored for professionals engaged in drug discovery and development.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic campaigns. This compound is a stable, solid compound under standard laboratory conditions.

Causality Behind the Data: The molecular weight and formula are fundamental for stoichiometric calculations in reaction planning. The predicted boiling point and density, while theoretical, provide guidance for reaction condition selection and solvent choice. The XLogP value of 1.8 suggests moderate lipophilicity, indicating that the compound will have reasonable solubility in a range of organic solvents used in synthesis and chromatography.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16889-21-7 | [6][7] |

| Molecular Formula | C₇H₆ClN₃ | [6][7] |

| Molecular Weight | 167.59 g/mol | [6] |

| Appearance | Off-white to light brown crystalline powder | (General supplier information) |

| Boiling Point (Predicted) | 408.7 ± 25.0 °C | [7] |

| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [7] |

| XLogP (Predicted) | 1.8 | [6] |

| Monoisotopic Mass | 167.02502 Da | [8] |

Section 2: Strategic Synthesis and Purification

The most common and industrially scalable synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile or ortho-chlorobenzonitrile derivative with hydrazine.[9][10] This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism.

Causality Behind Experimental Choices:

-

Starting Material: 2,4-Dichlorobenzonitrile is a readily available and cost-effective starting material. The two chlorine atoms provide the necessary reactivity for the key cyclization step.

-

Reagent: Hydrazine hydrate acts as a dinucleophile. It first displaces one of the chlorine atoms via SNAr, and then the terminal nitrogen attacks the nitrile carbon to form the indazole ring.

-

Solvent: A high-boiling point, polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or an alcohol is often chosen to facilitate the reaction, which typically requires elevated temperatures to proceed at a reasonable rate.[10]

-

Purification: The primary challenge in this synthesis can be the formation of regioisomers.[10] Purification is often achieved by recrystallization from a suitable solvent system (e.g., Methanol/Water), which exploits differences in solubility between the desired product and impurities.[10] This method is preferred on a large scale over column chromatography, which is less economical.[9][11]

Workflow for Synthesis and Purification

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Laboratory Protocol

(This is a representative protocol based on similar transformations and should be optimized for specific laboratory conditions.)

-

Reaction Setup: To a pressure-rated reactor, add 2,4-dichlorobenzonitrile (1.0 eq) and 2-MeTHF (approx. 10 volumes).

-

Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the stirred suspension.

-

Heating: Seal the reactor and heat the mixture to 95-100 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separation funnel and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: To the crude solid, add a solution of Methanol/Water (e.g., 80/20 v/v). Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to room temperature, and then further cool in an ice bath.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold methanol, and dry under vacuum to afford pure this compound.

Section 3: Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The 3-amino group can undergo acylation, alkylation, and serve as a nucleophile in coupling reactions. The indazole ring itself contains two nitrogen atoms (N1 and N2) that can be alkylated or arylated, often with regioselectivity challenges that depend on the reaction conditions. The 6-chloro substituent is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino groups.

Caption: Key reactive sites on the this compound scaffold.

This trifecta of reactive sites makes the molecule a powerful intermediate. For instance, in the synthesis of kinase inhibitors, the 3-amino group might be acylated to form an amide bond, while the N1 position is functionalized to modulate solubility, and the 6-position is modified via a Suzuki coupling to interact with a specific pocket of the target enzyme.[5]

Section 4: Analytical Quality Control

Ensuring the purity and identity of starting materials is paramount in drug development, particularly in regulated environments. A robust analytical QC protocol is a self-validating system for material quality.

Table 2: Typical QC Specification for this compound

| Test | Method | Specification | Rationale |

| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms the chemical structure and absence of major structural isomers. |

| Purity | HPLC (UV, e.g., 254 nm) | ≥ 98.0% (Area %) | Quantifies the main component and detects process-related impurities. |

| Identity | Mass Spectrometry (MS) | [M+H]⁺ matches theoretical | Provides orthogonal confirmation of identity and molecular weight. |

| Residual Solvents | GC-HS | ≤ 0.5% total solvents | Ensures that solvents from the synthesis and purification are below safety limits. |

Example HPLC Protocol (for Purity Analysis)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Causality: A C18 column is a good starting point for a moderately polar compound. The acidic mobile phase ensures that the amine is protonated, leading to better peak shape. A gradient elution is necessary to elute both the polar starting material and any potentially more lipophilic impurities.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound, like many amine-containing heterocyclic compounds, requires careful handling.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid creating dust during transfer.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable and valuable starting point for the synthesis of novel therapeutics.[16] As research continues to uncover the therapeutic potential of indazole-based agents for a wide array of diseases, from cancer to HIV, the importance of high-quality, well-characterized building blocks like this compound will only continue to grow.[9][17] Future work will likely focus on developing even more efficient and greener synthetic methodologies and exploring its use in novel chemical spaces through innovative derivatization strategies.

References

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs.

- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.

- (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). This compound. PubChem.

- (n.d.). This compound CAS#: 16889-21-7. ChemicalBook.

- (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- (n.d.). This compound. PubChemLite.

- (n.d.).

- (2012).

- (n.d.). 7-Chloro-1H-indazol-3-amine. PubChem.

- (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- (n.d.).

- Asad, N., Lyons, M., Rodrigues, S. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 16889-21-7 [m.chemicalbook.com]

- 8. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]

- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 7-Chloro-1H-indazol-3-amine | C7H6ClN3 | CID 20135774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Significance of the 3-Aminoindazole Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-chloroindazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that serves as a cornerstone in modern medicinal chemistry.[1] Its unique structure, acting as a bioisostere of indole, allows it to interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Within this important class of molecules, 3-aminoindazoles have emerged as particularly valuable and versatile synthons.[2][3] The presence of the 3-amino group provides a reactive handle for further chemical modifications, enabling its participation in various condensation, annulation, and rearrangement reactions to construct more complex nitrogen-containing heterocycles.[2][3]

This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of a key derivative, 3-Amino-6-chloroindazole. By focusing on a robust and widely applicable synthetic strategy, this document aims to equip researchers with the foundational knowledge and practical protocols necessary to produce and validate this important chemical building block.

PART 1: Synthesis of 3-Amino-6-chloroindazole

Synthetic Strategy and Mechanistic Rationale

The most direct and reliable methods for constructing the 3-aminoindazole core often involve the cyclization of an ortho-substituted benzonitrile with a hydrazine source.[4][5] This approach is favored for its operational simplicity and the ready availability of starting materials. The synthesis of 3-Amino-6-chloroindazole is effectively achieved via the reaction of 2-amino-4-chlorobenzonitrile with hydrazine hydrate in the presence of a base.

The underlying mechanism proceeds through a base-mediated intramolecular cyclization. The process is initiated by the addition of hydrazine to the nitrile group, forming an amidine intermediate. Subsequent intramolecular nucleophilic attack from the aniline nitrogen onto the newly formed imine carbon, followed by aromatization, yields the stable 3-aminoindazole ring system. The choice of a strong base is crucial to facilitate the deprotonation steps and drive the cyclization to completion.[5][6]

Visualized Synthesis Workflow

Caption: General workflow for the synthesis of 3-Amino-6-chloroindazole.

Detailed Experimental Protocol

This protocol describes a representative base-mediated synthesis from 2-amino-4-chlorobenzonitrile.

Materials & Reagents:

-

2-Amino-4-chlorobenzonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Hydrazine hydrate (N₂H₄·H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, and oil bath

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chlorobenzonitrile (1.0 eq.). Dissolve it in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Hydrazine Addition: After stirring for 15-20 minutes at 0 °C, add hydrazine hydrate (1.5 eq.) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Caution: Exothermic reaction with residual NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Amino-6-chloroindazole.

Safety & Handling

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).[9][10]

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Always perform the reaction in a well-ventilated fume hood. Ensure proper quenching procedures are followed to neutralize reactive reagents before disposal.

PART 2: Characterization and Structural Elucidation

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Amino-6-chloroindazole. A combination of spectroscopic techniques provides a complete and unambiguous profile of the molecule.

Molecular Structure

Caption: Structure of 3-Amino-6-chloroindazole with atom numbering.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for 3-Amino-6-chloroindazole.

| Technique | Characteristic Features |

| ¹H NMR (DMSO-d₆) | ~11.5-12.0 ppm: Broad singlet, 1H (N1-H). ~7.6-7.8 ppm: Doublet, 1H (C4-H). ~7.4-7.5 ppm: Singlet or narrow doublet, 1H (C7-H). ~6.8-7.0 ppm: Doublet of doublets, 1H (C5-H). ~5.5-6.0 ppm: Broad singlet, 2H (NH₂). |

| ¹³C NMR (DMSO-d₆) | ~150-155 ppm: C3 (carbon bearing amino group). ~140-145 ppm: C7a. ~120-130 ppm: C3a, C6 (carbon bearing chloro group). ~110-125 ppm: C4, C5, C7. |

| IR (KBr or ATR) | 3300-3450 cm⁻¹: N-H stretching (symmetric and asymmetric) of the primary amine. 3100-3200 cm⁻¹: N-H stretching of the indazole ring. ~1620-1650 cm⁻¹: N-H bending (scissoring). ~1500-1600 cm⁻¹: C=C and C=N stretching. ~700-850 cm⁻¹: C-Cl stretching. |

| Mass Spec. (EI or ESI) | Molecular Ion (M⁺): m/z ≈ 167. Isotopic Peak (M+2): m/z ≈ 169. The relative intensity of M⁺ to M+2 should be approximately 3:1, which is characteristic of a monochlorinated compound. |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The downfield singlet for the N1-H proton is characteristic of indazoles. The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The proton at C7 is typically a singlet or a doublet with a small coupling constant, while the protons at C4 and C5 will show coupling to each other. The broad singlet for the amino group protons is also a key identifier, and its chemical shift can vary with concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon spectrum should show seven distinct signals for the seven carbon atoms of the indazole ring. The chemical shifts are influenced by the attached heteroatoms; C3, adjacent to two nitrogens, will be significantly downfield, as will the bridgehead carbons (C3a and C7a). The carbon bearing the chlorine atom (C6) will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most prominent features will be the sharp, distinct peaks in the 3300-3450 cm⁻¹ region, corresponding to the N-H stretches of the primary amine. A broader peak for the ring N-H is also expected. The presence of the C-Cl bond is confirmed by a strong absorption in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 3-Amino-6-chloroindazole (C₇H₆ClN₃), the calculated monoisotopic mass is approximately 167.02 g/mol . The most definitive feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed at m/z 167 (M⁺) and m/z 169 (M+2) with a relative intensity ratio of roughly 3:1, providing unambiguous evidence for the presence of one chlorine atom in the molecule.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 3-Amino-6-chloroindazole from commercially available precursors. The causality behind the experimental design, from the choice of reagents to the reaction conditions, has been explained to provide a deeper understanding of the transformation. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been presented, ensuring that researchers can confidently verify the structure and purity of their synthesized material. As a versatile building block, 3-Amino-6-chloroindazole is a valuable starting point for the development of novel heterocyclic compounds with significant potential in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Gao, Q., & Guo, Y. (2022). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. DOI:10.1039/D2OB01348G. Retrieved from [Link]

-

ResearchGate. (2022). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines | Request PDF. Retrieved from [Link]

-

ElectronicsAndBooks. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Retrieved from [Link]

-

PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Profile of 6-Chloro-1H-indazol-3-amine: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

6-Chloro-1H-indazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial building block for the synthesis of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular architecture and are indispensable for confirming the identity, purity, and structure of this compound.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the spectroscopic data of this compound. As a Senior Application Scientist, the aim is to not only present the data but also to offer field-proven insights into the interpretation of the spectra and the rationale behind the experimental methodologies.

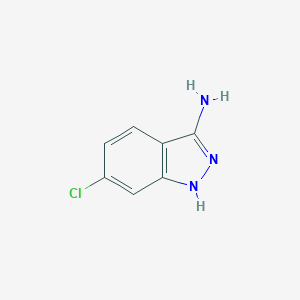

Molecular Structure and Overview

This compound possesses a bicyclic aromatic structure, consisting of a pyrazole ring fused to a chlorobenzene ring, with an amino group at the 3-position. The presence of various functional groups and a distinct substitution pattern on the aromatic rings gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amino group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |

| H-5 | ~6.9 - 7.1 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |

| H-7 | ~7.3 - 7.5 | d | ~1.5 - 2.0 |

| -NH₂ | ~5.0 - 6.0 | br s | - |

| N-H | ~11.0 - 12.0 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).

-

H-4 is expected to be a doublet due to coupling with H-5.

-

H-5 will likely appear as a doublet of doublets, coupling to both H-4 and H-7.

-

H-7 is anticipated to be a doublet with a smaller coupling constant, arising from meta-coupling to H-5. The electron-withdrawing chlorine at position 6 will influence the chemical shifts of the neighboring protons.

-

-

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Indazole N-H Proton: The proton on the nitrogen of the indazole ring is expected to be significantly downfield, appearing as a broad singlet, due to its acidic nature and involvement in hydrogen bonding.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse zg30.

-

Number of scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (N, Cl) and the overall electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~145 - 155 |

| C-3a | ~115 - 125 |

| C-4 | ~120 - 130 |

| C-5 | ~110 - 120 |

| C-6 | ~125 - 135 |

| C-7 | ~105 - 115 |

| C-7a | ~135 - 145 |

Interpretation of the ¹³C NMR Spectrum:

-

C-3: This carbon, attached to the amino group and two nitrogen atoms, is expected to be significantly downfield.

-

C-6: The carbon bearing the chlorine atom will also be deshielded and appear at a relatively downfield chemical shift.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 105-145 ppm. The specific chemical shifts will be influenced by the positions of the substituents. Quaternary carbons (C-3a and C-7a) will generally show weaker signals compared to the protonated carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled (e.g., zgpg).

-

Number of scans: 1024 or more to achieve good signal-to-noise, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) and Indazole N-H |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1620 - 1450 | C=C stretch | Aromatic ring |

| 1100 - 1000 | C-Cl stretch | Aryl chloride |

| 850 - 750 | C-H bend | Aromatic out-of-plane bending |

Interpretation of the IR Spectrum:

-

N-H Stretching Region: A broad absorption in the 3400-3200 cm⁻¹ region is expected, corresponding to the stretching vibrations of the N-H bonds in the primary amine and the indazole ring. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), which may overlap with the indazole N-H stretch.

-

Aromatic C-H Stretching: Weaker absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

N-H Bending: The bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-Cl Stretching: The presence of the chlorine atom should give rise to a stretching vibration in the fingerprint region, typically around 1100-1000 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring will determine the pattern of strong bands in the 850-750 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 167/169 | Molecular ion ([M]⁺) and its isotope peak ([M+2]⁺) |

| 140/142 | [M - HCN]⁺ |

| 132 | [M - Cl]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (C₇H₆ClN₃), which is approximately 167.59 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic isotopic peak ([M+2]⁺) will be observed at m/z 169 with an intensity of about one-third of the molecular ion peak.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways for indazole derivatives include the loss of small neutral molecules. A likely fragmentation is the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, leading to a fragment ion at m/z 140 (and its isotope at 142). Another possible fragmentation is the loss of the chlorine radical, resulting in a fragment at m/z 132.

Figure 2: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and their interpretations presented in this guide serve as a valuable resource for researchers working with this compound, enabling them to verify the identity and purity of their samples with confidence. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of the results. As with any analytical endeavor, a multi-technique approach is crucial for a complete and robust characterization of this important synthetic intermediate.

References

Please note that direct experimental data for this compound was not found in the publicly accessible resources searched. The predicted data is based on the analysis of spectroscopic data for structurally similar compounds and established principles of spectroscopic interpretation. The following references provide data for related indazole derivatives and general spectroscopic information.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Biological activity of 6-Chloro-1H-indazol-3-amine derivatives

While the primary focus has been on anticancer applications, the versatile indazole scaffold has shown promise in other therapeutic areas. Notably, certain 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. [2]One compound showed promising growth inhibition against Leishmania major, the parasite responsible for cutaneous leishmaniasis. Molecular modeling studies suggested that these compounds may act by inhibiting the parasite's trypanothione reductase enzyme, an essential target for its survival. [2]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly valuable class of compounds in modern drug discovery. Their proven ability to potently inhibit multiple oncogenic kinases and induce apoptosis through well-defined molecular pathways underscores their potential as next-generation anticancer agents. [4][6]The structure-activity relationships elucidated to date provide a clear roadmap for further chemical optimization to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the potent in vitro activity into in vivo animal models to assess efficacy, safety, and pharmacokinetics.

-

Selectivity Profiling: Comprehensive kinase profiling to understand the full spectrum of targets and potential off-target effects, which can guide indications or predict side effects.

-

Combination Therapies: Exploring the synergistic effects of these derivatives when combined with existing chemotherapies or immunotherapies.

-

Expansion to Other Diseases: Leveraging the scaffold's versatility to explore its potential in other diseases where the identified target kinases play a role, such as inflammatory or fibrotic disorders.

The continued exploration of this privileged scaffold promises to yield novel and effective therapeutics for some of the most challenging human diseases.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

- Palanisamy, D., & Ponnusamy, M. P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

-

ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

-

ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Reports, 9(4), 1508-1517.

- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.

- Cordes, N. (2014). New Anticancer Agents: In Vitro and In Vivo Evaluation.

-

ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blotting for determination of Bax:Bcl-2 ratio and... Retrieved from [Link]

- Kumar, A., & Kumar, K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(20), 14197-14217.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- El A δρα, Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39393-39404.

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Li, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802.

- Scholl, D., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.

-

ResearchGate. (2025). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Emergent Role of 6-Chloro-1H-indazol-3-amine in Oncology: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors. This guide delves into the prospective mechanism of action of 6-Chloro-1H-indazol-3-amine, a member of this promising class of compounds. Drawing upon the well-established mechanisms of its structural analogs and emerging research on novel indazole derivatives, we provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

The 1H-indazole-3-amine moiety is a critical pharmacophore, recognized for its ability to form key hydrogen bond interactions within the hinge region of ATP-binding pockets of various protein kinases.[1] This structural feature is central to the mechanism of several FDA-approved multi-kinase inhibitors, including Axitinib and Sunitinib, which are primarily known for their anti-angiogenic and anti-proliferative effects in cancer therapy.[2][3][4]

Key Structural Analogs and Their Clinical Significance:

| Compound | Key Targets | Approved Indications (Selected) |

| Axitinib | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma (RCC)[2][5][6] |

| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Advanced RCC, Gastrointestinal Stromal Tumors (GISTs)[3][7][8] |

| Entrectinib | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |

| Pazopanib | VEGFRs, PDGFRs, c-KIT | Advanced RCC, Soft Tissue Sarcoma |

The clinical success of these agents underscores the therapeutic potential of the indazole scaffold and provides a strong rationale for investigating novel derivatives like this compound.

Hypothesized Mechanism of Action: Multi-Targeted Kinase Inhibition

Based on the extensive data available for its structural analogs, the primary mechanism of action of this compound in cancer cells is hypothesized to be the inhibition of multiple receptor tyrosine kinases (RTKs) that are pivotal for tumor growth, angiogenesis, and metastasis.

Inhibition of Angiogenesis through VEGFR and PDGFR Blockade

A hallmark of solid tumors is their reliance on angiogenesis, the formation of new blood vessels, to sustain their growth and facilitate dissemination.[8] Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling molecules in this process, acting through their respective receptor tyrosine kinases (VEGFRs and PDGFRs) on endothelial cells and pericytes.

By acting as an ATP-competitive inhibitor, this compound is predicted to block the phosphorylation and subsequent activation of VEGFRs and PDGFRs. This disruption of downstream signaling cascades is expected to lead to a reduction in tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor and impeding its growth.[7][9]

Figure 2: Potential induction of apoptosis and cell cycle arrest.

Modulation of the MAPK/ERK Pathway

Other research has indicated that certain indazole derivatives can selectively activate the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in some cancer cell lines. [10]This seemingly paradoxical effect highlights the complex and context-dependent nature of kinase inhibitor activity. Further investigation is required to determine if this compound shares this property and to elucidate the downstream consequences of such activation.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are essential.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases, including VEGFRs, PDGFRs, c-KIT, and FLT3.

Methodology:

-

Reagents: Purified recombinant kinases, ATP, kinase-specific peptide substrates, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well or 384-well plate, combine the kinase, peptide substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HUVEC for anti-angiogenic effects, various tumor cell lines for direct anti-proliferative effects) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Determine the IC50 value for cell growth inhibition.

Western Blotting for Signaling Pathway Analysis

Objective: To examine the effect of this compound on the phosphorylation status of key signaling proteins.

Methodology:

-

Cell Lysis: Treat cancer cells with the compound for various times and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-VEGFR, VEGFR, p-AKT, AKT, p-ERK, ERK). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Figure 3: A simplified workflow for Western Blotting analysis.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is still emerging, the extensive body of research on its structural analogs provides a strong foundation for a hypothesized mechanism centered on multi-targeted kinase inhibition. The primary anti-cancer effects are likely driven by the inhibition of key RTKs involved in angiogenesis and tumor cell proliferation, such as VEGFRs and PDGFRs. Furthermore, insights from novel indazole derivatives suggest that this compound may also induce apoptosis and modulate other critical signaling pathways.

Future research should focus on comprehensive kinase profiling to identify the specific targets of this compound and validate its effects on downstream signaling pathways in a variety of cancer cell lines. In vivo studies in relevant animal models will be crucial to assess its anti-tumor efficacy and pharmacokinetic properties. The collective findings will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel cancer therapeutic.

References

-

Sunitinib - Wikipedia. [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [Link]

-

What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [Link]

-

Axitinib (Inlyta) - Cancer Research UK. [Link]

-

Sunitinib (Sutent) | Cancer information - Cancer Research UK. [Link]

-

Sunitinib: the antiangiogenic effects and beyond - PMC - NIH. [Link]

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC - NIH. [Link]

-

Pharmacology of Axitinib (Axpero, Inlyta); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]

-

INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. [Link]

-

Axitinib: MedlinePlus Drug Information. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [Link]

-

Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - OUCI. [Link]

-

Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview - MDPI. [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. [Link]

-

Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study - MDPI. [Link]

-

Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - OUCI. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axitinib: MedlinePlus Drug Information [medlineplus.gov]

- 7. Sunitinib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 9. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Chloro-1H-indazol-3-amine, a crucial intermediate in the synthesis of various biologically active compounds. Recognizing the scarcity of publicly available data on this specific molecule, this document emphasizes robust methodologies and the underlying scientific principles for determining these critical physicochemical properties. By following the detailed protocols within, researchers and drug development professionals can generate reliable data to inform formulation development, process chemistry, and regulatory submissions. This guide is structured to empower the user with not only the "how" but also the "why" behind each experimental step, ensuring a thorough understanding and the ability to adapt these methods to their specific needs.

Introduction: The Significance of this compound

This compound is a substituted indazole that serves as a key building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active molecules, exhibiting a wide range of therapeutic activities. The solubility and stability of this intermediate are paramount, as they directly impact its handling, purification, formulation, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of these properties is a prerequisite for efficient and successful drug development.

This guide will provide a detailed exploration of the methodologies required to fully characterize the solubility and stability profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | [1][2][3] |

| Molecular Weight | 167.6 g/mol | [1][3] |

| Appearance | Off-white to pale purple solid | [1] |

| Predicted Boiling Point | 408.7±25.0 °C | [1][3] |

| Predicted Density | 1.533±0.06 g/cm³ | [1][3] |

| Predicted pKa | 13.72±0.40 | [1] |

Note: Predicted values should be confirmed experimentally.

Determining the Solubility Profile

The solubility of an API or intermediate in various solvents is a critical parameter that influences its purification, formulation, and bioavailability. The following section outlines a systematic approach to determining the solubility of this compound.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The polarity of this compound, with its amine and indazole functionalities, suggests it will exhibit a range of solubilities in protic and aprotic solvents of varying polarities. Based on a study of the structurally similar compound 6-chloropyridazin-3-amine, a range of solvents can be selected for initial screening.[4]

Recommended Solvents for Screening

A diverse set of solvents should be employed to establish a comprehensive solubility profile. The following are recommended, categorized by their polarity and hydrogen bonding capabilities:

-

Protic Solvents:

-

Methanol

-

Ethanol

-

n-Butanol

-

Water

-

-

Aprotic Polar Solvents:

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Cyclohexanone

-

Ethyl Acetate

-

-

Aprotic Nonpolar Solvents:

-

Toluene

-

Dichloromethane

-

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a state of equilibrium.

-

Sampling: After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| n-Butanol | 25 | Experimental Value |

| Water | 25 | Experimental Value |

| DMF | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Cyclohexanone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

Visualization of the Solubility Determination Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6]

Objectives of Forced Degradation Studies

The primary objectives of conducting forced degradation studies on this compound are:

Recommended Stress Conditions

The following stress conditions are recommended based on ICH guidelines Q1A(R2) and Q1B:[5][6]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C)

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at a temperature above the recommended storage condition (e.g., 80 °C)[5]

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable solvents for dissolving the compound

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Application of Stress:

-

Hydrolysis: To separate solutions, add the specified acid or base. Monitor the reaction over time at the specified temperature. Neutralize the samples before analysis.

-

Oxidation: Add the specified concentration of hydrogen peroxide and monitor over time at room temperature.

-

Thermal: Store the solid compound and a solution of the compound in the oven at the specified temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light in the photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation:

-

Quantify the amount of remaining this compound.

-

Calculate the percentage of degradation.

-

Identify and, if necessary, characterize any significant degradation products.

-

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical undertaking in the early stages of drug development. This guide has provided a comprehensive and scientifically grounded framework for these investigations. By adhering to the detailed protocols for solubility determination and forced degradation studies, researchers can generate the high-quality data necessary to de-risk their development programs and accelerate the progression of new chemical entities. The insights gained from these studies will prove invaluable in making informed decisions regarding formulation, process optimization, and storage conditions, ultimately contributing to the successful development of safe and effective medicines.

References

-

This compound | C7H6ClN3 | CID 85628 - PubChem. Available from: [Link]

-

This compound (C7H6ClN3) - PubChemLite. Available from: [Link]

-

Forced Degradation Studies - MedCrave online. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

Forced degradation studies - MedCrave online. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

-

4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc. Available from: [Link]

-

This compound [P70162] - $0.00 - ChemUniverse. Available from: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available from: [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. Available from: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

-

Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. This compound CAS#: 16889-21-7 [amp.chemicalbook.com]

- 2. This compound | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16889-21-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

A Senior Application Scientist's Guide to 6-Chloro-1H-indazol-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Indazole Core

In the landscape of modern drug discovery, particularly in oncology and immunology, the indazole nucleus stands out as a "privileged scaffold." Its inherent ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site makes it a cornerstone for the design of potent and selective kinase inhibitors.[1] 6-Chloro-1H-indazol-3-amine (CAS 16889-21-7) is a particularly valuable building block within this class. The strategic placement of the 3-amino group provides a vector for derivatization to enhance potency and target engagement, while the 6-chloro substituent offers a reactive handle for introducing molecular diversity through cross-coupling chemistry, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth technical overview of this compound, consolidating its chemical specifications, safety protocols, and proven applications in the synthesis of next-generation therapeutics.

Core Product Specifications

While a specific Thermo Scientific catalog number for this exact isomer was not immediately available, this compound is a well-characterized chemical entity. Thermo Fisher Scientific offers a comprehensive portfolio of related primary amines and indazole derivatives that serve as foundational materials in pharmaceutical synthesis.[2] Researchers are advised to consult the Thermo Fisher Scientific catalog for analogous reagents.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 16889-21-7 | [3] |

| Molecular Formula | C₇H₆ClN₃ | [3] |

| Molecular Weight | 167.60 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NNC2=N | [3] |

| InChI Key | FWRXJADJHDSTSF-UHFFFAOYSA-N | [3] |

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. The following guidelines are synthesized from GHS classifications and safety data sheets for closely related compounds.

2.1 Hazard Identification According to GHS classifications, this compound is anticipated to present the following hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

2.2 Recommended Handling & Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator with a particulate filter.

2.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The primary application of this compound is as a starting material for the synthesis of kinase inhibitors. The general strategy involves sequential or orthogonal modification at the 3-amino group and the 6-chloro position.

Caption: General synthetic workflow for kinase inhibitor library generation.

3.1 The Rationale: Mimicking the ATP Hinge-Binding Motif The N-H groups of the indazole ring and the exocyclic 3-amino group are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This allows the scaffold to dock effectively into the kinase hinge region, a critical interaction for potent inhibition. Modifications at C6 and N3 explore different pockets of the ATP binding site to achieve selectivity and potency.

3.2 Experimental Protocol: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the indazole core. This reaction is fundamental for installing moieties that can extend into solvent-exposed regions or other sub-pockets of the kinase active site.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 - 0.10 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-